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molecular formula C10H18O3 B044263 Valeric anhydride CAS No. 2082-59-9

Valeric anhydride

Cat. No. B044263
M. Wt: 186.25 g/mol
InChI Key: DUCKXCGALKOSJF-UHFFFAOYSA-N
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Patent
US04255405

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(CC)=O
Name
Type
product
Smiles
C(CCC)(=O)OC(CCC)=O
Name
Type
product
Smiles
C(CCCC)(=O)OC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255405

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(CC)=O
Name
Type
product
Smiles
C(CCC)(=O)OC(CCC)=O
Name
Type
product
Smiles
C(CCCC)(=O)OC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255405

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(CC)=O
Name
Type
product
Smiles
C(CCC)(=O)OC(CCC)=O
Name
Type
product
Smiles
C(CCCC)(=O)OC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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